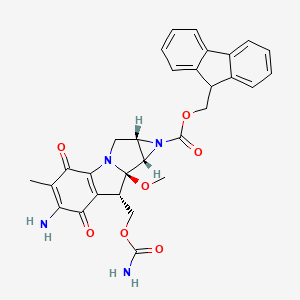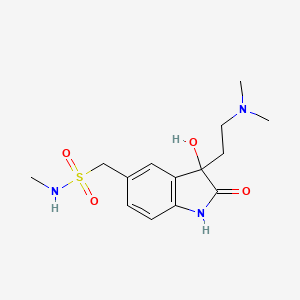![molecular formula C15H16N4O3 B13858873 4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nexinhib 20 is a small molecule inhibitor known for its ability to inhibit neutrophil exocytosis. It specifically targets the interaction between the small GTPase Rab27a and its effector JFC1, which are central regulators of neutrophil exocytosis . This compound has shown significant potential in reducing inflammatory responses by limiting neutrophil adhesion and β2 integrin activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Nexinhib 20 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Nexinhib 20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group.
Substitution: The triazole ring and nitrophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of Nexinhib 20, while reduction can lead to the formation of amines or other reduced derivatives .
Applications De Recherche Scientifique
Nexinhib 20 has a wide range of scientific research applications, including:
Mécanisme D'action
Nexinhib 20 exerts its effects by antagonizing the interaction between Rab27a and JFC1, which are crucial for neutrophil exocytosis. By inhibiting this interaction, Nexinhib 20 prevents the release of neutrophil granules, thereby reducing inflammation. The compound also limits β2 integrin activation, which is essential for neutrophil adhesion and migration .
Comparaison Avec Des Composés Similaires
Nexinhib 20 is part of a class of compounds known as neutrophil exocytosis inhibitors (Nexinhibs). Similar compounds include:
Nexinhib 1: Another inhibitor of neutrophil exocytosis with a different chemical structure but similar mechanism of action.
Nexinhib 2: Targets the same pathway but has variations in its molecular interactions and potency.
Nexinhib 20 is unique due to its specific inhibition of the Rab27a-JFC1 interaction and its dual functionality in reducing both neutrophil exocytosis and adhesion .
Propriétés
Formule moléculaire |
C15H16N4O3 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(E)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8+ |
Clé InChI |
VKSOIYNNOFGGES-MDWZMJQESA-N |
SMILES isomérique |
CC(C)(C)C(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 |
SMILES canonique |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)


![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)

![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)




